2-Bromo-1,5-difluoro-3-methoxybenzene
Overview
Description
2-Bromo-1,5-difluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O It is a derivative of benzene, substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,5-difluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1,5-difluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,5-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1,5-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-difluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated by interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
- 2-Bromo-1,3-difluoro-5-methoxybenzene
- 1-Bromo-2-fluoro-3-methoxybenzene
- 1-Bromo-3,4-difluoro-2-methoxybenzene
Comparison: 2-Bromo-1,5-difluoro-3-methoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, as well as distinct biological activities.
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKRBVZNZJPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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